Dimethyl 2-pyrrolidin-1-ylbutanedioate

Description

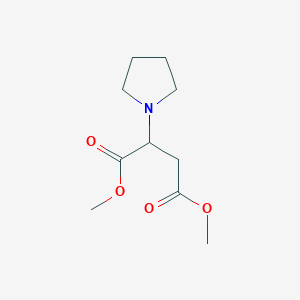

Dimethyl 2-pyrrolidin-1-ylbutanedioate is a synthetic ester derivative of butanedioic acid (succinic acid) featuring a pyrrolidine substituent at the 2-position. Its molecular structure combines ester functional groups with a heterocyclic amine, making it a candidate for applications in medicinal chemistry, particularly in modulating biological pathways such as neurotransmission or enzyme inhibition. The pyrrolidine moiety may enhance lipid solubility and bioavailability, while the ester groups contribute to metabolic stability or prodrug activation mechanisms.

Properties

IUPAC Name |

dimethyl 2-pyrrolidin-1-ylbutanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c1-14-9(12)7-8(10(13)15-2)11-5-3-4-6-11/h8H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJQDWVPQOJAKCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C(=O)OC)N1CCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 2-pyrrolidin-1-ylbutanedioate typically involves the reaction of pyrrolidine with dimethyl butanedioate under controlled conditions. A classical method for the preparation of such five-membered heterocycles is the 1,3-dipolar cycloaddition between a 1,3-dipole, such as a nitrone, and a dipolarophile, typically an olefin .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of simple and inactivated cyclic amines as substrates, with air-stable and low-cost copper salts as promoters, and non-poisonous and cost-effective oxidants like Oxone .

Chemical Reactions Analysis

Types of Reactions: Dimethyl 2-pyrrolidin-1-ylbutanedioate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrrolidine ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Alkylated pyrrolidine derivatives.

Scientific Research Applications

Dimethyl 2-pyrrolidin-1-ylbutanedioate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Dimethyl 2-pyrrolidin-1-ylbutanedioate involves its interaction with specific molecular targets. For instance, docking analyses suggest binding to the podophyllotoxin pocket of the protein gamma tubulin, which may underlie its anticancer activity . The versatility of the pyrrolidine scaffold allows for interactions with various biological targets, contributing to its diverse biological activities.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues:

Dimethyl fumarate (DMF) : A dimethyl ester of fumaric acid, approved for treating multiple sclerosis (MS). Unlike dimethyl 2-pyrrolidin-1-ylbutanedioate, DMF lacks a pyrrolidine group but shares ester functionality. DMF activates the Nrf2 antioxidant pathway, reducing oxidative stress in MS patients .

Dimethyl succinate: The unsubstituted dimethyl ester of succinic acid.

1-Methylpyrrolidine-2-carboxylic acid esters : Compounds like ethyl 1-methylpyrrolidine-2-carboxylate feature pyrrolidine rings but differ in ester positioning and alkylation, affecting receptor binding or metabolic stability.

Comparative Data Table:

Research Findings and Mechanistic Insights

- Pharmacological Potential: The pyrrolidine group in this compound may enhance blood-brain barrier penetration compared to DMF, which relies on Nrf2 activation without direct neuroprotective amine interactions.

- In contrast, DMF is metabolized to monomethyl fumarate, its active form .

Biological Activity

Dimethyl 2-pyrrolidin-1-ylbutanedioate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and biopharmaceuticals. This article explores its biological activity, structure-activity relationships, and relevant case studies, drawing from diverse research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a pyrrolidine ring and two ester groups. Its chemical structure can be represented as follows:

This compound has been noted for its ability to influence various biological processes, particularly in cell cultures.

Monoclonal Antibody Production

Recent studies have indicated that derivatives of pyrrolidine, including this compound, can enhance monoclonal antibody (mAb) production in recombinant Chinese hamster ovary (rCHO) cells. One notable study demonstrated that a related compound, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide (MPPB), significantly increased mAb yield while maintaining cell viability. The results showed:

- Cell-Specific Productivity : Increased from 7.1 pg/cell/day to 11 pg/cell/day under MPPB conditions.

- Final mAb Concentration : Reached 1,098 mg/L, which was 1.5-fold higher than control conditions .

This indicates that this compound and similar compounds can improve the efficiency of biopharmaceutical production.

The mechanism by which these compounds enhance productivity appears to involve:

- Suppression of Cell Growth : By controlling cell proliferation, resources can be redirected towards antibody production.

- Increased Glucose Uptake : Enhanced glucose utilization leads to higher ATP levels, promoting metabolic activity conducive to mAb synthesis.

- Alteration of Glycan Profiles : The compounds affect the N-glycan profiles critical for the quality of therapeutic antibodies .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of specific functional groups in determining the efficacy of pyrrolidine derivatives. For instance:

| Compound | Key Functional Group | Effect on mAb Production |

|---|---|---|

| MPPB | 2,5-Dimethylpyrrole | Significant increase in productivity |

| Pyrrole Derivatives | Varied effects based on substitutions | Some showed no activity |

The presence of the 2,5-dimethylpyrrole moiety was identified as crucial for enhancing cell-specific productivity without compromising cell viability .

Case Study: Enhanced Antibody Production

A case study involving rCHO cells treated with MPPB revealed that:

- Experimental Design : Batch cultures were supplemented with varying concentrations of MPPB.

- Findings : The viability and glucose uptake were monitored over time. Results indicated that while cell density decreased post-day eight in control conditions, MPPB-treated cultures maintained higher viability and productivity levels up to day twelve.

This case study underscores the compound's potential as an additive in bioprocessing to optimize yields in therapeutic antibody production .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.